3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
Overview
Description
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate is a chemical compound with the molecular formula C14H17BrN2O4S. This compound is notable for its unique structure, which includes a benzisothiazole ring system with a dioxido group, an amino propyl chain, and a bromobutanoate ester group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with 2-bromobutanoic acid in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butanoate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzisothiazole ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the benzisothiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Amine derivatives are formed.
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The dioxido group enhances the compound’s binding affinity and specificity for its targets. The bromobutanoate ester group can undergo hydrolysis, releasing the active benzisothiazole moiety, which then exerts its effects on the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl chloroacetate
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate
Uniqueness
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobutanoate ester group allows for selective nucleophilic substitution reactions, while the benzisothiazole ring system provides a scaffold for enzyme inhibition and protein binding .
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFAECROAOLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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